D-Leucine-1-14C

Protein synthesis Stereospecific incorporation Microsomal membrane labeling

D-Leucine-1-14C (IUPAC: (2R)-2-amino-4-methyl(1-14C)pentanoic acid; CAS 26011-27-8) is a radiolabeled D-enantiomer of the branched-chain amino acid leucine, bearing a carbon-14 atom exclusively at the carboxyl (C-1) position. With a molecular formula of C₅(¹⁴C)H₁₃NO₂ and molecular weight of approximately 133.17 g·mol⁻¹, the compound is supplied as an ethanol:water (2:98) solution at a radioactive concentration of 0.1 mCi·mL⁻¹ and a specific activity of 50–60 mCi·mmol⁻¹ (1.85–2.22 GBq·mmol⁻¹).

Molecular Formula C6H13NO2
Molecular Weight 133.17 g/mol
CAS No. 26011-27-8
Cat. No. B1618427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine-1-14C
CAS26011-27-8
Molecular FormulaC6H13NO2
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+2
InChIKeyROHFNLRQFUQHCH-IXMPRESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Leucine-1-14C (CAS 26011-27-8): Carboxyl-Carbon-14 Labeled D-Amino Acid Tracer for Stereospecific Metabolism, Protein Incorporation, and D-Amino Acid Oxidase Studies


D-Leucine-1-14C (IUPAC: (2R)-2-amino-4-methyl(1-14C)pentanoic acid; CAS 26011-27-8) is a radiolabeled D-enantiomer of the branched-chain amino acid leucine, bearing a carbon-14 atom exclusively at the carboxyl (C-1) position . With a molecular formula of C₅(¹⁴C)H₁₃NO₂ and molecular weight of approximately 133.17 g·mol⁻¹, the compound is supplied as an ethanol:water (2:98) solution at a radioactive concentration of 0.1 mCi·mL⁻¹ and a specific activity of 50–60 mCi·mmol⁻¹ (1.85–2.22 GBq·mmol⁻¹) [1]. Unlike uniformly ¹⁴C-labeled or tritiated leucine analogs, the position-specific carboxyl label enables selective tracking of decarboxylation reactions, chiral inversion pathways, and oxidative deamination catalyzed by D-amino acid oxidase (DAAO, EC 1.4.3.3), while minimizing confounding signals from labeled metabolic byproducts that accumulate with alternative tracers [2].

Why L-Leucine-1-14C, D-Leucine-U-14C, or Tritiated D-Leucine Cannot Substitute for D-Leucine-1-14C in Stereospecific D-Amino Acid Tracing Applications


D-Leucine-1-14C occupies a unique analytical niche that no single analog can fill. L-Leucine-1-14C is not a substrate for D-amino acid oxidase and follows entirely distinct metabolic and protein-incorporation kinetics; direct head-to-head experiments in rat liver microsomes demonstrated that 1-¹⁴C-D-leucine incorporation into membrane proteins proceeds at a markedly slower rate than the L-isomer, with the time course of DL-leucine incorporation explainable only by additive contributions of both enantiomers [1]. Uniformly labeled D-Leucine-U-14C sacrifices position-specific information: the carboxyl label is quantitatively lost as ¹⁴CO₂ upon decarboxylation, enabling clean measurement of oxidative flux, whereas the U-¹⁴C tracer scatters radioactivity across multiple metabolic compartments, complicating interpretation [2]. Tritiated D-Leucine-4,5-³H generates extensive labeled metabolic byproducts—tritiated water alone constitutes 50% of the total acid-soluble fraction within 4 minutes of intravenous administration—whereas carboxyl-¹⁴C-labeled amino acids retain nearly 90% of label in the precursor at 8 minutes post-injection [3]. Furthermore, documented ³H/¹⁴C isotope effects produce a 6.7% lower fibrinogen synthesis rate when measured with ³H versus ¹⁴C leucine tracers (P<0.02) [4].

Product-Specific Quantitative Evidence Guide: D-Leucine-1-14C Differentiation Data Against Closest Analogs and Alternatives


Stereospecific Discrimination in Eukaryotic Microsomal Protein Incorporation: D-Leucine-1-14C vs. L-Leucine-1-14C

In a direct head-to-head study using rat liver microsomal preparations, Negishi and Omura (1972) compared the incorporation kinetics of 1-¹⁴C-D-leucine, 1-¹⁴C-L-leucine, and 1-¹⁴C-DL-leucine. Radioactivity from 1-¹⁴C-D-leucine was incorporated into microsomal proteins, but at a rate substantially slower than that observed for the L-isomer. Critically, the incorporation time course of the racemic 1-¹⁴C-DL-leucine was fully explained by the additive contributions of the individual D- and L-enantiomers, confirming that each enantiomer labels proteins through kinetically distinct, non-interchangeable pathways. Upon acid hydrolysis of proteins labeled with 1-¹⁴C-D-leucine, nearly all recovered radioactivity co-eluted with authentic leucine, demonstrating that the D-enantiomer is incorporated intact rather than being first converted to the L-form [1]. This finding is essential for experimental designs requiring unambiguous tracking of D-amino acid incorporation into polypeptide chains without metabolic scrambling.

Protein synthesis Stereospecific incorporation Microsomal membrane labeling D-Amino acid utilization

Differential ¹⁴CO₂ Production via D-Amino Acid Oxidase: D-Leucine-1-14C Outperforms L-Leucine-1-14C in Kidney and Liver Tissue Slices

Cruz and Berg (1970) conducted a direct comparative study of ¹⁴CO₂ output from D-leucine-1-¹⁴C and L-leucine-1-¹⁴C using rat liver and kidney tissue slices. In kidney slices incubated for 10 and 20 minutes, D-leucine-1-¹⁴C yielded substantially more ¹⁴CO₂ than its L-enantiomer. Mitochondrial-peroxisomal fractions of rat kidney tissue confirmed this stereospecific preference: more CO₂ was generated from D-leucine-1-¹⁴C than from L-leucine-1-¹⁴C within a 20-minute incubation period, though production from both enantiomers was lower than from their common α-keto acid intermediate (α-ketoisocaproic acid, KIC) [1]. The carboxyl label position is mechanistically critical here: DAAO-mediated oxidative deamination of D-leucine produces KIC, which undergoes irreversible oxidative decarboxylation—releasing the carboxyl ¹⁴C as ¹⁴CO₂. This decarboxylation step is the rate-limiting barrier that prevents complete chiral inversion to L-leucine, making the 1-¹⁴C label uniquely informative for quantifying DAAO activity and the partitioning between inversion and oxidation [2].

D-Amino acid oxidase (DAAO) Oxidative deamination ¹⁴CO₂ breath test Renal amino acid metabolism

Carboxyl-¹⁴C Label Yields >80% Precursor Purity at 16 Minutes vs. 50% Tritiated Water Contamination at 4 Minutes for ³H-Leucine Analogs

Banker and Cotman (1971) systematically compared the metabolic fate of carboxyl-¹⁴C-labeled amino acids (leucine, tyrosine, valine) against their tritiated counterparts in mouse brain. For carboxyl-¹⁴C-labeled leucine, nearly 90% of the total acid-soluble radioactivity remained in the precursor amino acid at 8 minutes post-intravenous injection, and over 80% persisted at 16 minutes. In stark contrast, after injection of leucine-4,5-³H, tritiated water (³H₂O) constituted 50% of the total trichloroacetic acid (TCA)-soluble fraction within only 4 minutes [1]. This profound difference arises because carboxyl-labeled amino acids lose their radioactive moiety exclusively as ¹⁴CO₂ upon decarboxylation—a volatile product that does not accumulate in tissue—whereas tritiated analogs generate non-volatile labeled metabolites (including ³H₂O) that contaminate the precursor pool and can label proteins independently of the tracer amino acid. The carboxyl-¹⁴C strategy therefore provides a TCA-soluble fraction whose radioactivity reliably reflects the precursor amino acid available for protein synthesis, a critical advantage recognized in the development of quantitative autoradiographic methods for measuring regional cerebral protein synthesis rates in vivo [2].

Brain protein synthesis Tracer metabolic purity Carboxyl-label advantage Autoradiography

Quantitative Chiral Inversion Fate Mapping: 70.1% Deaminated to KIC, 40.2% Reaminated to L-Leucine, Net 28.2% Inversion—Enabling Distinct Pathway Resolution

Hasegawa et al. (2002) quantified the sequential metabolic fate of D-leucine using stable isotope-labeled D-[²H₇]leucine in rats, establishing a kinetic framework directly transferable to D-Leucine-1-14C studies. Following intravenous administration, the fraction of D-leucine converted to α-ketoisocaproic acid (F_D→KIC) was 70.1%, as calculated from the area under the plasma concentration-time curve (AUC) of [²H₇]KIC. Of this KIC pool, 40.2% underwent stereospecific reamination to L-leucine (F_KIC→L). The net chiral inversion (F_D→L) was therefore 28.2% (the product of both fractional conversions). The remaining ~71.8% of D-leucine was irreversibly lost through oxidative decarboxylation of KIC or direct excretion [1]. In DAO-deficient mice (ddY/DAO⁻), conversion of D-leucine to KIC and L-leucine was completely abolished, and in five-sixths-nephrectomized rats, the fraction converted to KIC dropped from 0.77 to 0.25, confirming the kidney as the principal organ responsible via renal DAAO [2]. These data establish that the carboxyl-¹⁴C label of D-Leucine-1-14C reports specifically on the irreversible decarboxylation arm (~71.8% of flux), while the L-leucine product (~28.2%) retains the ¹⁴C label only if reamination precedes decarboxylation—providing two mechanistically distinct readouts from a single tracer.

Chiral inversion D-Amino acid oxidase (DAO) α-Ketoisocaproic acid (KIC) Pharmacokinetic modeling

Rapid Plant Uptake and Metabolic Conversion: 75–90% of ¹⁴C-Carboxyl-Labeled D-Leucine Processed Within 34 Hours in Maize and Ryegrass Seedling Models

Aldag et al. (1970) demonstrated that maize and ryegrass seedlings (2.5 weeks old) rapidly absorbed and metabolized ¹⁴C-carboxyl-labeled D-leucine when roots were immersed in 10⁻³ M tracer solution. Within 34 hours, 75–90% of the supplied radiolabeled compound was absorbed and either converted or conjugated [1]. Radiochromatographic analysis identified three distinct metabolic intermediates: L-leucine (the inverted product), N-malonyl-D-leucine (provisionally identified conjugation product), and α-ketoisocaproic acid (the oxidative deamination product). The detection of ¹⁴C-L-leucine as a major metabolite confirmed that plants possess a D→L chiral inversion pathway, while extensive decarboxylation was evidenced by radioactivity loss when the ¹⁴C label resided at the carboxyl position [2]. The carboxyl label was therefore essential for distinguishing between the conjugation pathway (which retains ¹⁴C) and the decarboxylation pathway (which releases ¹⁴CO₂). This study established that D-amino acids are not metabolic dead-ends in plants but are actively processed through multiple competing pathways that can only be resolved using position-specific labeling.

Plant D-amino acid metabolism N-malonyl conjugation Soil amino acid cycling Rhizosphere biochemistry

Highest-Impact Research and Industrial Application Scenarios for D-Leucine-1-14C Based on Verified Differential Evidence


D-Amino Acid Oxidase (DAAO) Activity Assays and Inhibitor Screening in Drug Discovery

D-Leucine-1-14C is the optimal substrate for radiometric DAAO activity measurements because the carboxyl-¹⁴C label is quantitatively released as ¹⁴CO₂ upon oxidative deamination and subsequent decarboxylation of the α-keto acid intermediate. As demonstrated by Cruz and Berg (1970), D-leucine-1-¹⁴C produces substantially more ¹⁴CO₂ than L-leucine-1-¹⁴C in kidney tissue preparations [1], while Hasegawa et al. (2004) established that DAAO is indispensable for this conversion—DAO-knockout mice completely fail to produce KIC or L-leucine from D-leucine [2]. The ¹⁴CO₂ trapping assay format (using hyamine hydroxide-soaked filter papers or phenethylamine-based scintillation cocktails) provides a simple, high-throughput-compatible readout. For inhibitor screening, the ~71.8% flux through the irreversible decarboxylation arm provides a wide dynamic range for detecting inhibition, while the residual 28.2% inversion arm serves as an internal specificity control. This application is directly relevant to therapeutic programs targeting DAAO for schizophrenia (DAAO inhibitors increase synaptic D-serine) and to antimicrobial discovery targeting bacterial D-amino acid metabolism.

Quantitative Autoradiographic Measurement of Regional Protein Synthesis Rates with Low Metabolite Interference

The carboxyl-¹⁴C label provides a decisive advantage for in vivo protein synthesis measurement using quantitative autoradiography (QAR). Banker and Cotman (1971) established that >80% of acid-soluble radioactivity remains in the precursor amino acid pool at 16 minutes post-injection for carboxyl-¹⁴C-labeled amino acids, whereas tritiated analogs produce ~50% labeled water contamination within 4 minutes [3]. This metabolic cleanliness directly simplifies the compartmental modeling required by the Sokoloff-based QAR method, where the precursor pool specific activity must be accurately known. The established L-[1-¹⁴C]leucine QAR protocol has been validated for measuring cerebral protein synthesis rates (CPSR) in rodent and non-human primate brain; D-Leucine-1-14C extends this capability to studies where stereospecific incorporation into D-amino acid-containing proteins or peptidoglycan-like structures is the experimental endpoint, or where DAAO-mediated metabolic trapping can be exploited to enhance tissue-specific contrast.

Chiral Inversion Pharmacokinetic Studies and D-Amino Acid Nutritional Metabolism

The quantitatively characterized metabolic fate map established by Hasegawa et al. (2002, 2004)—70.1% deamination to KIC, 40.2% reamination to L-leucine, net 28.2% inversion—makes D-Leucine-1-14C a uniquely informative tracer for pharmacokinetic studies of D-amino acid metabolism [2][4]. Because the carboxyl-¹⁴C is lost as ¹⁴CO₂ upon KIC decarboxylation but retained upon reamination to L-leucine, simultaneous measurement of (a) total tissue ¹⁴C retention, (b) acid-precipitable ¹⁴C (protein incorporation), and (c) expired ¹⁴CO₂ provides three complementary readouts that deconvolute the competing metabolic branches. This is particularly valuable for evaluating the nutritional bioavailability of D-amino acids in foods and feeds—where D-leucine concentrations of 1–10% of total leucine have been documented in dairy products—and for studying the impact of renal impairment on D-amino acid clearance, as nephrectomy reduces KIC formation 3.1-fold [4].

Plant and Soil D-Amino Acid Flux Quantification in Rhizosphere Ecology

Aldag et al. (1970) established that plant roots rapidly absorb and process D-leucine through three competing pathways: chiral inversion to L-leucine, N-malonyl conjugation (detoxification/storage), and oxidative decarboxylation [5]. The 75–90% processing efficiency within 34 hours demonstrates the high metabolic capacity of plant roots for D-amino acids, which are abundant in soil from bacterial cell wall turnover. D-Leucine-1-14C is the only radiotracer that can simultaneously quantify all three metabolic fates: ¹⁴CO₂ capture quantifies decarboxylation, organic solvent extraction recovers N-malonyl-¹⁴C-D-leucine, and aqueous-phase ¹⁴C-L-leucine (after chiral separation) quantifies inversion. This application is directly relevant to understanding soil organic nitrogen cycling, plant-microbe signaling, and the environmental fate of D-amino acid-based agrochemicals or biostimulants.

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